
1-Phenylbutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 1-Phenylbutane-1-thiol (C10H14S) is an organic sulfur compound with a molecular weight of 166.28 g/mol.
- Its chemical structure consists of a butane backbone (four carbon atoms) with a phenyl group (benzene ring) attached to one end and a thiol (sulfhydryl) group (-SH) attached to the other end.
- The compound has a strong, pungent odor reminiscent of garlic or onions.
- It is used in various applications due to its unique properties.
Preparation Methods
Synthetic Routes: One common method involves the reaction of 1-bromobutane with thiourea (NHC(S)NH) in the presence of a base (such as sodium hydroxide) to yield 1-phenylbutane-1-thiol.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: 1-Phenylbutane-1-thiol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, especially in thiol chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Limited research, but it may have applications in drug development.
Industry: Used in flavor and fragrance formulations.
Mechanism of Action
- The exact mechanism of action is not extensively studied, but it likely involves interactions with cellular thiols and redox processes.
- Potential molecular targets include enzymes containing thiol groups.
Comparison with Similar Compounds
Similar Compounds: Other thiol compounds, such as aliphatic thiols and aromatic thiols, share some similarities.
Uniqueness: 1-Phenylbutane-1-thiol’s unique combination of a phenyl group and a butane backbone sets it apart.
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-phenylbutane-1-thiol |
InChI |
InChI=1S/C10H14S/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3 |
InChI Key |
AZPXVXMDTDJETJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



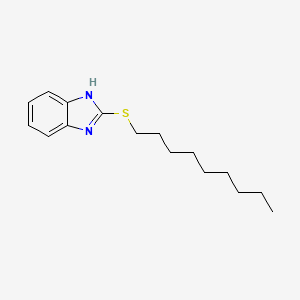
![1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B12120330.png)

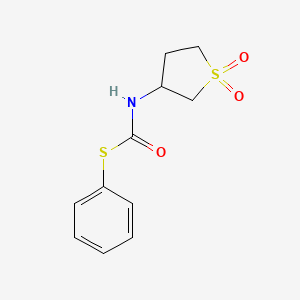


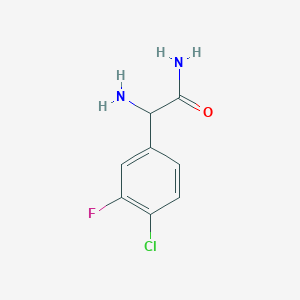
![4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B12120361.png)
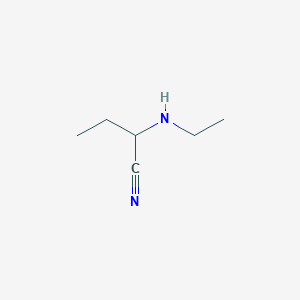

![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)
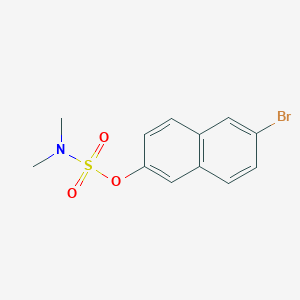
![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)
